molecular formula C17H19ClN4O5S B11277122 Ethyl 4-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperazine-1-carboxylate

Ethyl 4-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperazine-1-carboxylate

Cat. No.: B11277122
M. Wt: 426.9 g/mol
InChI Key: QVQBQOSOQNXYLD-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of the pyridazinone core, sulfonylation, and piperazine ring formation. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and piperazine derivatives. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Ethyl 4-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be used in studies investigating the biological activity of sulfonyl-containing compounds, particularly in relation to enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperazine ring and pyridazinone moiety may contribute to binding affinity and specificity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 4-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperazine-1-carboxylate include other sulfonyl-containing piperazine derivatives and pyridazinone-based compounds. Examples include:

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group, piperazine ring, and pyridazinone moiety allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H19ClN4O5S

Molecular Weight

426.9 g/mol

IUPAC Name

ethyl 4-[2-chloro-5-(6-oxo-1H-pyridazin-3-yl)phenyl]sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C17H19ClN4O5S/c1-2-27-17(24)21-7-9-22(10-8-21)28(25,26)15-11-12(3-4-13(15)18)14-5-6-16(23)20-19-14/h3-6,11H,2,7-10H2,1H3,(H,20,23)

InChI Key

QVQBQOSOQNXYLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=O)C=C3)Cl

Origin of Product

United States

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